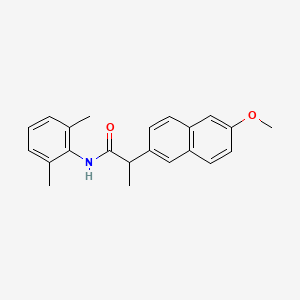![molecular formula C17H13ClN2O3S2 B13374579 3-{[(4-chlorophenyl)sulfonyl]methyl}-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one](/img/structure/B13374579.png)
3-{[(4-chlorophenyl)sulfonyl]methyl}-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{[(4-chlorophenyl)sulfonyl]methyl}-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a thiazoloquinazolinone core and a chlorophenylsulfonylmethyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(4-chlorophenyl)sulfonyl]methyl}-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one typically involves multiple steps, starting with the preparation of the thiazoloquinazolinone core. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The chlorophenylsulfonylmethyl group is then introduced via sulfonylation reactions using reagents such as chlorosulfonic acid and chlorophenylmethane.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production process efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
3-{[(4-chlorophenyl)sulfonyl]methyl}-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives of the original compound.
Applications De Recherche Scientifique
3-{[(4-chlorophenyl)sulfonyl]methyl}-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-{[(4-chlorophenyl)sulfonyl]methyl}-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-{[(4-bromophenyl)sulfonyl]methyl}-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one
- 3-{[(4-methylphenyl)sulfonyl]methyl}-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one
Uniqueness
3-{[(4-chlorophenyl)sulfonyl]methyl}-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one is unique due to the presence of the chlorophenylsulfonylmethyl group, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for further research and development.
Propriétés
Formule moléculaire |
C17H13ClN2O3S2 |
|---|---|
Poids moléculaire |
392.9 g/mol |
Nom IUPAC |
3-[(4-chlorophenyl)sulfonylmethyl]-2,3-dihydro-[1,3]thiazolo[2,3-b]quinazolin-5-one |
InChI |
InChI=1S/C17H13ClN2O3S2/c18-11-5-7-13(8-6-11)25(22,23)10-12-9-24-17-19-15-4-2-1-3-14(15)16(21)20(12)17/h1-8,12H,9-10H2 |
Clé InChI |
VNVDDUJJIOWHQL-UHFFFAOYSA-N |
SMILES canonique |
C1C(N2C(=O)C3=CC=CC=C3N=C2S1)CS(=O)(=O)C4=CC=C(C=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-chloro-N-[2-(hydroxymethyl)phenyl]-3-pyridinesulfonamide](/img/structure/B13374498.png)
![1-[3-(dimethylamino)propyl]-5-(4-ethoxy-3-methoxyphenyl)-3-hydroxy-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B13374511.png)
![3-(2-Chlorophenyl)-6-(2-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13374516.png)
![7-hydroxy-8-[2-(3-hydroxy-4-methoxyphenyl)-2,3-dihydro-1H-1,5-benzodiazepin-4-yl]-4-methyl-2H-chromen-2-one](/img/structure/B13374518.png)
![3-(3,4-Dimethoxybenzyl)-6-(3-ethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13374524.png)
![4-{[(4-Ethoxy-2,5-dimethylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B13374529.png)
![3-Butyl-6-(3,4-dimethylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13374530.png)
![4-(3-chloro-4-methoxybenzoyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B13374546.png)

![3-amino-3-[(1-methyl-2-phenylethyl)amino]-2-[(3-oxo-1,3-dihydro-2H-indol-2-ylidene)methyl]acrylonitrile](/img/structure/B13374558.png)
![3-hydroxy-1-isobutyl-3-[2-(4-isopropylphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B13374559.png)
![3-[4-(dimethylamino)benzylidene]-2-isopropyl-2,3-dihydro-4H-1,2-benzothiazin-4-one 1,1-dioxide](/img/structure/B13374567.png)
![7-(2-methoxyethyl)-2-{[(2E)-3-phenyl-2-propenyl]sulfanyl}-6,7,8,9-tetrahydro-5H-pyrido[4,3-d][1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B13374574.png)

